5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide
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Overview
Description
5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by the presence of a chloro group, a diethylamino propyl chain, and an ethoxy group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-ethoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is converted to a chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The resulting chloro compound is then reacted with 3-(diethylamino)propylamine to introduce the diethylamino propyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: Used as a tool to investigate biological pathways and mechanisms.
Industrial Applications: Employed in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of biological processes. The diethylamino propyl chain and the sulfonamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[3-(dimethylamino)propyl]-2-ethoxybenzenesulfonamide
- 5-chloro-N-[3-(diethylamino)propyl]-2-methoxybenzenesulfonamide
- 5-chloro-N-[3-(diethylamino)propyl]-2-propoxybenzenesulfonamide
Uniqueness
5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, can influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2O3S/c1-4-18(5-2)11-7-10-17-22(19,20)15-12-13(16)8-9-14(15)21-6-3/h8-9,12,17H,4-7,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIQZZXAGFADCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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